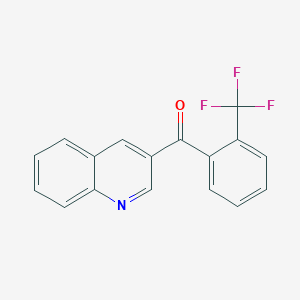

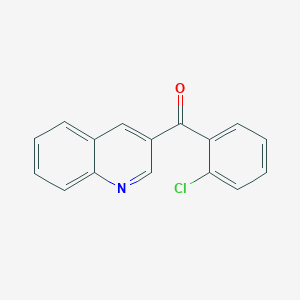

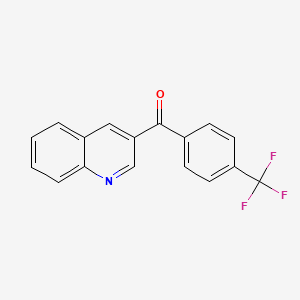

Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Trifluoromethylbenzoyl)quinoline is a chemical compound with the molecular formula C17H10F3NO. It is a derivative of quinoline, an organic compound derived from quinoline . Quinoline and its derivatives have been widely used in medicinal and industrial chemistry due to their diverse range of biological activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

Quinoline derivatives, including 4-(4-Trifluoromethylbenzoyl)quinoline, have been extensively explored in the synthesis and transformation of various chemical compounds. These derivatives serve as efficient fluorophores and are utilized in biochemistry and medicine for studying biological systems. Their applications extend to potential antioxidants and radioprotectors, highlighting their significance in developing new, sensitive, and selective compounds for various scientific purposes (Aleksanyan & Hambardzumyan, 2013).

Regiospecific Synthesis

The regiospecific synthesis of 3-alkyl-2-aryl-4-trifluoromethylbenzo[h]quinolines demonstrates the versatility of quinoline derivatives in creating structurally diverse molecules. This synthesis process leverages intramolecular cyclization, showcasing the compound's utility in generating complex molecules with potential applications in various fields, including pharmaceuticals and materials science (Bonacorso, Duarte, Zanatta, & Martins, 2002).

Anticancer and Antibacterial Properties

Polycyclic quinolones, structurally related to 4-(4-Trifluoromethylbenzoyl)quinoline, have shown significant promise in anticancer research. The synthesis of novel 4-oxo-1,4-dihydrobenzo[h][1,3]thiazeto[3,2-a]quinoline carboxylic acids via oxidative cyclization reveals their potential as antineoplastic agents. These compounds exhibit inhibitory activity against human topoisomerase-2, suggesting their potential utility in cancer treatment (Ahmed, Dawe, & Daneshtalab, 2012).

Bioorganic and Bioorganometallic Processes

Quinolines and their derivatives are crucial in bioorganic and bioorganometallic chemistry due to their interesting physiological activities. Their use spans from anti-malarial to anti-inflammatory agents and extends to the preparation of nano- and meso-structures with enhanced electronic and photonic properties. The exploration of efficient synthetic methods to construct the quinoline framework continues to be a significant area of research, demonstrating the compound's broad applicability in scientific research (Maleki, Seresht, & Ebrahimi, 2015).

Wirkmechanismus

Target of Action

The primary targets of 3-(4-Trifluoromethylbenzoyl)quinoline, also known as Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone, are bacterial type II topoisomerases, gyrase and topoisomerase IV . These enzymes play a crucial role in DNA replication, transcription, and recombination .

Mode of Action

Quinolines, including 3-(4-Trifluoromethylbenzoyl)quinoline, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction results in the inhibition of bacterial DNA replication, leading to cell death .

Biochemical Pathways

The action of 3-(4-Trifluoromethylbenzoyl)quinoline affects the DNA replication pathway in bacteria. By inhibiting the function of gyrase and topoisomerase IV, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to DNA fragmentation and ultimately bacterial cell death .

Result of Action

The result of the action of 3-(4-Trifluoromethylbenzoyl)quinoline is the death of bacterial cells. By inhibiting the function of gyrase and topoisomerase IV, the compound prevents DNA replication, leading to DNA fragmentation and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Trifluoromethylbenzoyl)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media

Eigenschaften

IUPAC Name |

quinolin-3-yl-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO/c18-17(19,20)14-7-5-11(6-8-14)16(22)13-9-12-3-1-2-4-15(12)21-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDMEBROFGDKIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.